N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a thiazolidinone ring, and various substituents such as chlorobenzyl and methylbenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiazolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, benzyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- **N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Uniqueness
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, for example, may enhance its antimicrobial activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H20ClN3O2S3 |
---|---|
Molecular Weight |
514.1g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C24H20ClN3O2S3/c1-15-2-4-17(5-3-15)13-20-22(30)28(24(31)33-20)11-10-21(29)27-23-26-14-19(32-23)12-16-6-8-18(25)9-7-16/h2-9,13-14H,10-12H2,1H3,(H,26,27,29)/b20-13- |
InChI Key |
VVGNEFMPRFYVPS-MOSHPQCFSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.